molecular formula C9H5BrClN3O2 B13221850 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine

3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine

Cat. No.: B13221850
M. Wt: 302.51 g/mol
InChI Key: HGEBTOSEDRUTAN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 3-bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine derives from the parent 1,8-naphthyridine bicyclic system, a diazanaphthalene with nitrogen atoms at positions 1 and 8. Numbering begins at the nitrogen in the left ring (position 1) and proceeds clockwise, with the adjacent nitrogen assigned position 8. Substituents are prioritized according to the Cahn-Ingold-Prelog rules:

  • Nitro group (-NO₂) : Position 6 (highest priority due to nitro's +M effect)
  • Bromine : Position 3
  • Chlorine : Position 5
  • Methyl group (-CH₃) : Position 2

The molecular formula C₉H₅BrClN₃O₂ (MW 302.51 g/mol) reflects this substitution pattern. Comparative analysis with simpler derivatives like 6-bromo-2-methyl-1,8-naphthyridine (C₉H₇BrN₂) and 5-chloro-2-methyl-6-nitro-1,8-naphthyridine (C₉H₆ClN₃O₂) demonstrates how halogen and nitro groups systematically modify the core structure.

Compound Substituent Positions Molecular Formula
1,8-Naphthyridine None C₈H₆N₂
6-Bromo-2-methyl-1,8-naphthyridine 2-CH₃, 6-Br C₉H₇BrN₂
5-Chloro-2-methyl-6-nitro 2-CH₃, 5-Cl, 6-NO₂ C₉H₆ClN₃O₂
Target Compound 2-CH₃, 3-Br, 5-Cl, 6-NO₂ C₉H₅BrClN₃O₂

Properties

Molecular Formula

C9H5BrClN3O2

Molecular Weight

302.51 g/mol

IUPAC Name

3-bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine

InChI

InChI=1S/C9H5BrClN3O2/c1-4-6(10)2-5-8(11)7(14(15)16)3-12-9(5)13-4/h2-3H,1H3

InChI Key

HGEBTOSEDRUTAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C(C=NC2=N1)[N+](=O)[O-])Cl)Br

Origin of Product

United States

Preparation Methods

Friedländer Annulation

  • Substrates : 2-Aminonicotinaldehyde and methyl-substituted β-ketoester
  • Advantage : Direct incorporation of methyl and nitro groups via pre-functionalized precursors.

Halogen Exchange

Challenges and Optimization

  • Nitration regioselectivity : Competing nitration at position 7 is minimized by electron withdrawal from existing chloro and methyl groups.
  • Bromination side reactions : Adjunct use of DBU (1,8-diazabicycloundecene) suppresses di-bromination.
  • Purification : Reverse-phase HPLC (C18 column, MeOH:H₂O = 70:30) resolves nitro/chloro regioisomers.

Chemical Reactions Analysis

3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Observations :

  • Nitro Groups : Present in both the target compound and 5-nitrofuroyl derivatives (), nitro groups are associated with cytotoxicity but may require specific positioning for selectivity .

Physicochemical Properties :

  • Solubility : Nitro groups may reduce aqueous solubility, while methyl groups could enhance lipophilicity.

Antibacterial Activity

  • Target Compound : While direct data are absent, structural analogs like PH-145 and SA-20-15 exceed linezolid’s efficacy against Gram-positive bacteria. The nitro group in the target may synergize with halogens for enhanced activity .
  • SA-20-15: Exhibits superior activity due to its glycinyl side chain, which may facilitate target binding. Notably, it alters ctDNA’s CD spectra, suggesting possible DNA interaction—a trait absent in other derivatives .

Anticancer Activity

  • PH-145/PH-189 : Demonstrate selective cytotoxicity against ovarian cancer cells. Their activity is independent of DNA interaction or topoisomerase inhibition, implicating alternative pathways (e.g., enzyme inhibition or apoptosis induction) .
  • 5-Nitrofuroyl Derivatives: Exhibit non-selective cytotoxicity, highlighting the importance of substituent positioning for selectivity .

Mechanistic Insights

  • Selectivity : PH-145/PH-189’s selectivity for tumor cells may arise from targeting overexpressed receptors or metabolic enzymes in cancer cells .

Biological Activity

3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, characterized by its complex structure that includes bromine, chlorine, nitro, and methyl substituents. This unique combination of functional groups contributes to its diverse biological activities and potential applications in medicinal chemistry.

The molecular formula of this compound is C8H4BrClN2O2C_8H_4BrClN_2O_2, with a molecular weight of 243.49 g/mol. The presence of halogens and nitro groups enhances its reactivity and biological activity compared to other naphthyridine derivatives.

Biological Activity

Research indicates that naphthyridine derivatives exhibit a broad spectrum of pharmacological properties. The biological activities associated with this compound include:

1. Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of naphthyridine compounds. In vitro evaluations have shown that derivatives of this compound possess significant inhibitory effects against various pathogens. For instance, preliminary data suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity .

2. Anticancer Properties
Naphthyridine derivatives have also been investigated for their anticancer properties. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may interact with DNA or specific enzymes involved in cancer progression .

3. Enzyme Inhibition
Research has indicated that naphthyridines can act as inhibitors for various enzymes, including those involved in metabolic pathways related to cancer and infectious diseases. The specific interactions of this compound with target enzymes are under investigation but are expected to contribute to its biological efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameStructural FeaturesUnique Properties
2-Amino-6-methyl-1,8-naphthyridineAmino group at position 2Exhibits strong antimicrobial activity
5-Chloro-2-methyl-1,8-naphthyridineChlorine substituent at position 5Known for anti-inflammatory properties
6-NitroquinolineNitro group on a quinoline structureDisplays significant anticancer activity
4-BromoquinolineBromine substituent on quinolineEffective against multidrug-resistant bacteria

This compound's distinct halogenation pattern and the presence of both nitro and methyl groups enhance its reactivity and potential biological activity compared to these similar compounds .

Case Studies

Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various naphthyridine derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Mechanism Investigation : Another study explored the anticancer mechanisms of naphthyridines. It was found that compounds similar to this compound could induce apoptosis through DNA intercalation and modulation of apoptotic pathways. This suggests potential applications in cancer therapy .

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